![molecular formula C12H17NO B2486614 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2153920-87-5](/img/structure/B2486614.png)
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol
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Description
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol, also known as DMXB-A, is a chemical compound that has been widely studied for its potential use in treating various neurological disorders. This compound belongs to the class of compounds known as cholinergic agonists, which are substances that activate or enhance the activity of the neurotransmitter acetylcholine in the brain. In
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
HDMPA exhibits potential as an NSAID due to its structural similarity to anthranilic acids. These nitrogen isosteres of salicylic acid play a crucial role in managing inflammation and pain. Classic anthranilic acid NSAIDs include mefenamic acid, meclofenamic acid, and chlofenamic acid. HDMPA’s anti-inflammatory properties make it a candidate for therapeutic use in conditions like arthritis and other inflammatory disorders .
Polymorphism and Crystal Forms
HDMPA’s intrinsic conformational flexibility leads to polymorphism, meaning it can exist in multiple crystal forms. Researchers have discovered two new forms (II and III) through solution growth and thermal treatment. Form II converts into form III upon heating. Understanding the stability, lattice energies, and intermolecular interactions of these forms is essential for crystal engineering and drug formulation .
properties
IUPAC Name |
2-(2,5-dimethylanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBBKUVVDEHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol |
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